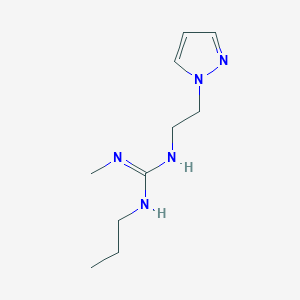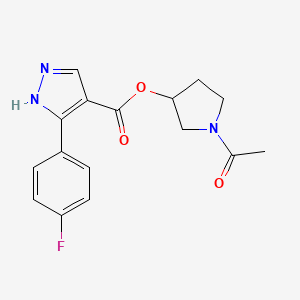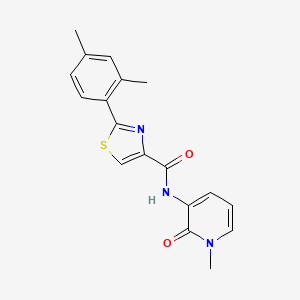![molecular formula C11H9Br2N3O2 B7658945 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide](/img/structure/B7658945.png)
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide
Overview
Description
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide is a useful research compound. Its molecular formula is C11H9Br2N3O2 and its molecular weight is 375.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tubercular Agents : Hydrazone derivatives containing quinoline nucleus were synthesized and tested for anti-tuberculosis activity. Zinc complexes of these hydrazone derivatives demonstrated significant anti-tuberculosis effects, with some showing activity comparable to first and second-line drugs used in tuberculosis treatment (Mandewale et al., 2016).
Antimicrobial Activity : The antimicrobial activity of various derivatives was investigated. Compounds synthesized from 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Ahmed et al., 2006).
Anti-inflammatory and Analgesic Agents : New derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities. Some compounds showed potent activity, indicating their potential as non-steroidal anti-inflammatory and analgesic agents (Bhati, 2013).
Corrosion Inhibition : A study demonstrated the effectiveness of 2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide in inhibiting corrosion of mild steel in hydrochloric acid solutions, suggesting its application in corrosion protection (Kumari et al., 2017).
Cytotoxicity and Anticancer Activity : Several studies focused on the synthesis of new derivatives and evaluating their cytotoxic and anticancer activities. Compounds containing the this compound moiety showed promising results against various cancer cell lines, indicating their potential in cancer treatment (Dung et al., 2022).
Monoamine Oxidase Inhibitory Activities : N'-substituted benzylidene derivatives of the compound showed inhibitory activity against human monoamine oxidase (MAO) A and B, important for the treatment of neurological disorders (Amer et al., 2020).
Properties
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(17)16-14)10-6(7)2-1-3-15-10/h1-4H,5,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMNCSOWIWWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC(=O)NN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-iodoanilino)-2-oxoethyl] (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbodithioate](/img/structure/B7658864.png)
![2-chloro-6-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]benzenesulfonamide](/img/structure/B7658866.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7658874.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7658881.png)
![3-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-ethyl-4-methyl-1,2,4-triazole](/img/structure/B7658888.png)

![1-(4-chlorophenyl)-1-(4-methylmorpholin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B7658916.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B7658924.png)
![4-[1-[(3-Chloropyridin-4-yl)methyl]piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7658939.png)
![N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-1-ethylpyrazol-4-amine](/img/structure/B7658952.png)


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-iodopyrazole](/img/structure/B7658970.png)
![N-[3-(3-fluorophenyl)propyl]-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7658973.png)
